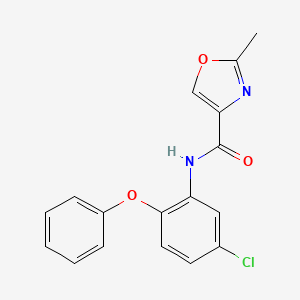
N-(5-chloro-2-phenoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide: is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxyphenyl group, a chloro substituent, and an oxazole ring. Its molecular formula is C16H12ClNO3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxyphenyl group: This step often involves a nucleophilic substitution reaction where a phenoxy group is introduced to the aromatic ring.
Chlorination: The chloro substituent is introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted phenoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical and physical properties.
- Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
- N-(5-chloro-2-phenoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- N-(5-chloro-2-phenoxyphenyl)-2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)acetamide
- N-(5-chloro-2-phenoxyphenyl)-2-(7-chloro-4-oxo-3(4H)-quinazolinyl)acetamide
Comparison:
- Structural Differences: While these compounds share the phenoxyphenyl and chloro substituents, they differ in the heterocyclic ring structure (oxazole vs. quinazolinyl).
- Chemical Properties: The presence of different heterocyclic rings can influence the compound’s reactivity, stability, and solubility.
- Biological Activity: The variation in ring structures can lead to differences in biological activity, including enzyme inhibition, receptor binding, and overall therapeutic potential.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-11-19-15(10-22-11)17(21)20-14-9-12(18)7-8-16(14)23-13-5-3-2-4-6-13/h2-10H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLAQDGXDALSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-4-methoxy-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzenesulfonamide](/img/structure/B4459232.png)
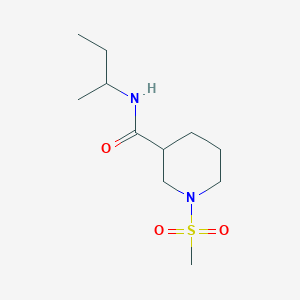
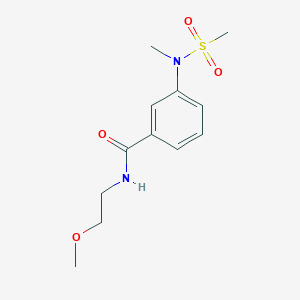
![7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459249.png)
![4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE](/img/structure/B4459271.png)
![3-Methyl-6-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4459278.png)
![3-(3-{[benzyl(methyl)amino]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N,N-dimethylaniline](/img/structure/B4459288.png)
![4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B4459295.png)
![N-{2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B4459296.png)
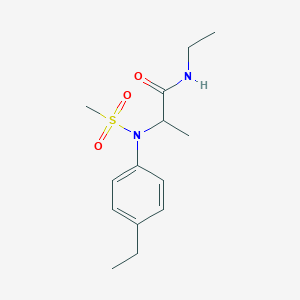
![2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4459308.png)
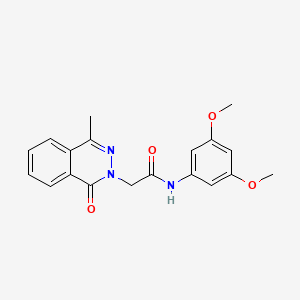
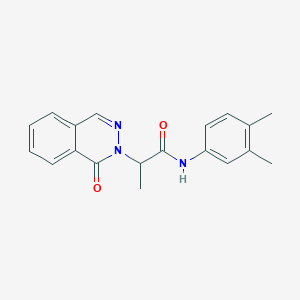
![2-fluoro-N-{3-[methyl(1H-pyrazol-5-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4459333.png)
